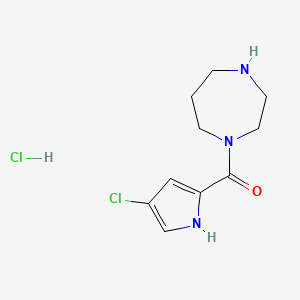
1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a chloro group and a diazepane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Chlorination: The pyrrole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Diazepane Ring: The diazepane ring is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Coupling Reaction: The chlorinated pyrrole ring is coupled with the diazepane ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Hydrochloride Salt Formation: The final compound is converted into its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine hydrochloride
- 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine
Uniqueness
1-(4-chloro-1H-pyrrole-2-carbonyl)-1,4-diazepane hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diazepane ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C10H15Cl2N3O |
|---|---|
Molecular Weight |
264.15 g/mol |
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-(1,4-diazepan-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C10H14ClN3O.ClH/c11-8-6-9(13-7-8)10(15)14-4-1-2-12-3-5-14;/h6-7,12-13H,1-5H2;1H |
InChI Key |
DGEZBWQXFUIIIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CN2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


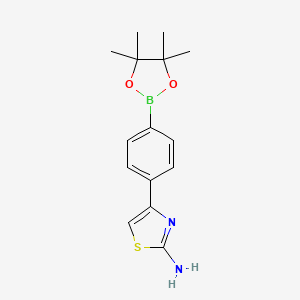
![3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B13475144.png)
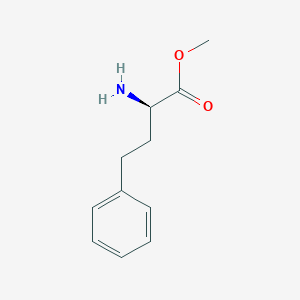
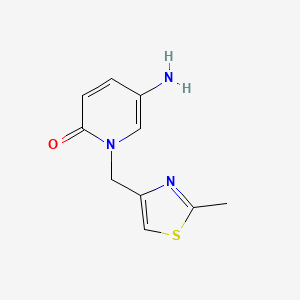
![6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13475154.png)
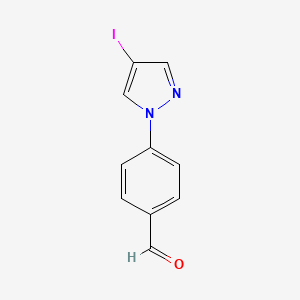
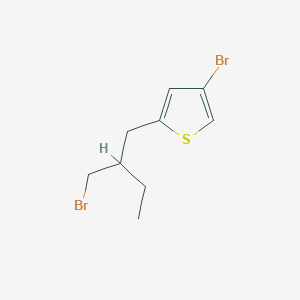
![Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride](/img/structure/B13475175.png)
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13475179.png)
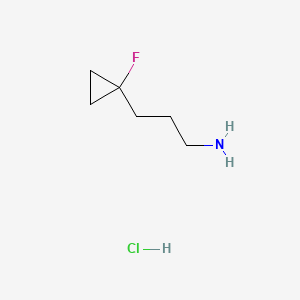

![4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13475195.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13475203.png)

